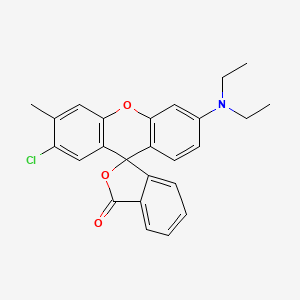

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-chloro-6'-(diethylamino)-3'-methyl-

Description

Historical Development of Spiroxanthenone Scaffolds

The historical development of spiroxanthenone scaffolds traces back to fundamental discoveries in xanthene chemistry during the late 19th and early 20th centuries. The foundational work began with von Bayer's original synthesis of fluorescein in 1871, which established the groundwork for understanding xanthene-based dye chemistry. This initial breakthrough was followed by significant advances in 1889 when Frieds first synthesized rhodol, and subsequently in 1905 when Noelting and Dziewonsky reported the first rhodamine compounds. These early achievements laid the scientific foundation for the systematic exploration of xanthene derivatives and their potential applications in various fields.

The evolution toward spiroxanthenone scaffolds gained momentum through the recognition that spiro junction formation could provide enhanced stability and unique properties compared to linear xanthene derivatives. Research conducted throughout the 20th century demonstrated that spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one compounds, commonly known as fluorans, exhibited exceptional characteristics as leuco dyes. These compounds showed the remarkable ability to remain colorless or nearly colorless under normal conditions while producing vivid colors when exposed to acidic media or specific chemical activators. This discovery opened new avenues for practical applications, particularly in the development of pressure-sensitive and thermosensitive recording materials.

The synthetic methodology for spiroxanthenone scaffolds has undergone continuous refinement since the initial discoveries. Early synthetic approaches often required harsh reaction conditions, including elevated temperatures and strongly acidic catalysts, which limited their practical utility. However, advances in synthetic chemistry have led to the development of more efficient and milder synthetic protocols. Modern approaches often employ methanesulfonic acid as a catalyst, enabling reactions to proceed at relatively moderate temperatures while maintaining high yields and selectivity. The evolution of these synthetic methods has been crucial in making spiroxanthenone compounds more accessible for research and commercial applications.

Contemporary research has expanded the scope of spiroxanthenone chemistry beyond traditional applications. The three-dimensional architecture and spiro-conjugation effects of these compounds have attracted attention in materials science, particularly for applications in organic electronics and photonic devices. Studies have shown that the rigid steric hindrance provided by the spiro junction can prevent aggregation-induced quenching, making these compounds attractive for use in light-emitting diodes and other optoelectronic applications. Additionally, the development of one-pot synthetic methods has simplified the preparation of various spiroxanthenone derivatives, enabling researchers to explore structure-property relationships more systematically.

Structural Significance of 2'-Chloro-6'-(diethylamino)-3'-methyl Substitution

The specific substitution pattern of 2'-chloro-6'-(diethylamino)-3'-methyl on the spiroxanthenone scaffold represents a carefully designed molecular architecture that significantly influences the compound's properties and behavior. The strategic placement of these functional groups at the 2', 6', and 3' positions of the xanthene moiety creates a unique electronic environment that enhances the compound's chromogenic capabilities and modifies its chemical reactivity. The diethylamino group at the 6' position serves as a strong electron-donating substituent, which increases the electron density in the aromatic system and contributes to the compound's ability to form colored species under appropriate conditions.

The chloro substituent at the 2' position introduces an electron-withdrawing element that balances the electron-donating effect of the diethylamino group. This electronic balance is crucial for optimizing the compound's chromogenic properties and ensuring appropriate reactivity under different chemical environments. Research has demonstrated that halogen substitution, particularly chlorine, can significantly influence the absorption characteristics and color development properties of fluoran compounds. The chloro group also provides a site for potential further chemical modifications through nucleophilic substitution reactions, expanding the possibilities for structural diversification.

The methyl group at the 3' position, while appearing structurally simple, plays an important role in fine-tuning the compound's properties. This alkyl substituent affects the steric environment around the xanthene core and can influence the compound's solubility characteristics and crystallization behavior. Studies have shown that methyl substitution can affect the planarity of the aromatic system and influence intermolecular interactions, which in turn impact the compound's solid-state properties and solution behavior. The combination of these three substituents creates a synergistic effect that optimizes the overall performance of the spiroxanthenone derivative.

The molecular formula of this compound is C₂₅H₂₂ClNO₃, with a molecular weight of 419.91 g/mol. The diethylamino functionality contributes significantly to the compound's photophysical properties, as amino-substituted aromatic compounds are known to exhibit enhanced fluorescence quantum yields compared to their unsubstituted counterparts. Research has indicated that diethylamino groups can participate in intramolecular charge transfer processes, which can lead to substantial Stokes shifts and enhanced emission properties. This makes the compound particularly valuable for applications requiring specific optical characteristics.

The spatial arrangement of these substituents creates distinct regions of electron density and reactivity within the molecule. The diethylamino group can undergo protonation under acidic conditions, leading to significant changes in the electronic structure and resulting in the development of color. The chloro and methyl substituents modulate this process by affecting the basicity of the amino group and the overall electron distribution in the molecule. Studies have shown that such substitution patterns can be optimized to achieve specific color responses and stability characteristics for various applications.

| Substitution Position | Functional Group | Electronic Effect | Structural Impact |

|---|---|---|---|

| 2' | Chloro (-Cl) | Electron-withdrawing | Balances electron density, provides reactive site |

| 6' | Diethylamino (-N(C₂H₅)₂) | Electron-donating | Enhances chromogenic properties, increases basicity |

| 3' | Methyl (-CH₃) | Weak electron-donating | Modulates steric environment, affects solubility |

Properties

IUPAC Name |

2'-chloro-6'-(diethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO3/c1-4-27(5-2)16-10-11-19-23(13-16)29-22-12-15(3)21(26)14-20(22)25(19)18-9-7-6-8-17(18)24(28)30-25/h6-14H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOKHAMXPNSWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885161 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-3'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21121-62-0 | |

| Record name | 3-Diethylamino-6-methyl-7-chlorofluoran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21121-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-chloro-6'-(diethylamino)-3'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021121620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-3'-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-3'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloro-6'-(dimethylamino)-3'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-chloro-6'-(diethylamino)-3'-methyl- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure, characterized by the fusion of isobenzofuran and xanthen systems. The molecular formula is with a molecular weight of approximately 524.5 g/mol. The presence of a chlorine atom and diethylamino group contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research has indicated that derivatives of spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one exhibit various biological activities:

- Anticancer Activity : Studies have shown that certain derivatives can induce apoptosis in cancer cells, particularly neuroblastoma. For instance, spiro[indole-3,5'-isoxazoles] synthesized from this compound have demonstrated significant cytotoxic effects against tumor cells .

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Apoptosis Induction : The activation of apoptotic pathways has been observed, with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

- Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and kinases.

Case Study 1: Anticancer Properties

A study investigated the effects of a specific derivative on neuroblastoma cells. The results indicated:

- Reduction in Cell Viability : A dose-dependent decrease in cell viability was noted.

- Mechanism : Flow cytometry analysis revealed an increase in apoptotic cells after treatment with the compound.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial effects of various derivatives against Gram-positive bacteria:

- Results : Derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- : The spiro compounds demonstrated potential as novel antimicrobial agents.

Data Tables

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are a class of spirocyclic compounds with applications in medicinal chemistry and materials science due to their unique structural features, which impart distinct physical and chemical properties.

Scientific Applications

Medicinal Chemistry: Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives have demonstrated anticancer activity. Spiro[indole-3,5'-isoxazoles], synthesized through a [4 + 1]-cycloaddition of indoles with nitrostyrenes, can reduce viability and induce differentiation in neuroblastoma cells, indicating their potential as therapeutic agents for cancer treatment.

Materials Science: These compounds are used in the synthesis of leuco fluoran dyes. Halogenated derivatives of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one have been synthesized, and their thermal properties examined, suggesting applications in thermally responsive materials.

Synthetic Chemistry: Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are versatile in synthetic chemistry. A one-pot synthesis route has been developed for spiro-isobenzofuran compounds via condensation of ninhydrin with amino-naphthoquinones, followed by oxidative cleavage, yielding derivatives with phenazine rings, potentially useful in new pharmaceuticals or organic materials.

Detection of Hypoxia in Cancer Models: Derivatives of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one have also been developed for use as exogenous probes to detect regions of hypoxia in tissue, cells, 3D organoids, or spheroids . For example, Seelam et al. compared two 2-nitroimidazole-fluorophore-conjugated derivatives with Hypoxyprobe™ (pimonidazole-HCl) in mice with U87MG and CT-26 cells xenografted. The fluorescence signal from the two nitroimidazole fluorescent derivates colocalized with pimonidazole-Hypoxyprobe™ staining. These conjugated-derivatives can be directly detected via fluorescence imaging ex vivo, avoiding immunolabeling .

Related Compounds and Their Applications

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Spiro[indole-3,5'-isoxazoles] | Indole moiety | Anticancer activity through differentiation induction |

| 3',6'-bis(diethylamino)spiro[isobenzofuran-1(3H),9'-(9H)xanthene]-3-one | Diethylamino groups | Enhanced solubility and fluorescence |

| 6-Nitrofluorescein | Nitro group | Strong fluorescent properties for imaging applications |

Regulatory Information

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally related fluorescein derivatives, focusing on substituent effects, applications, and research findings:

Table 1: Key Structural and Functional Comparisons

*Estimated based on analogous structures .

Substituent Effects on Fluorescence

- Electron-Donating Groups (e.g., 6'-(diethylamino)): Enhance fluorescence quantum yield by stabilizing excited states via resonance .

- Electron-Withdrawing Groups (e.g., 2'-Cl) : May redshift emission wavelengths but reduce intensity due to charge-transfer quenching .

- Steric Modifications (e.g., 3'-Me): Bulky groups can restrict molecular rotation, reducing non-radiative decay and improving photostability .

Preparation Methods

Spiro Core Formation and Functionalization

The spirocyclic framework is often synthesized starting from isobenzofuran and xanthene derivatives. A common approach involves cyclization reactions that form the spiro linkage between the isobenzofuran and xanthen moieties. This step is crucial to establish the rigid spiro architecture.

Installation of 6'-(Diethylamino) Group

The 6'-(diethylamino) substituent is generally introduced by nucleophilic aromatic substitution or amination reactions. One reported method involves the reaction of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride with various aromatic precursors in the presence of bases such as N-ethyl-N,N-diisopropylamine (DIPEA) or triethylamine under heating or microwave irradiation conditions. For example, heating in isopropyl alcohol at 110°C for 30 minutes under microwave irradiation yields the desired amine-substituted spiro compound with yields ranging from 35% to 70%.

Methylation at the 3' Position

Methylation at the 3' position is commonly introduced via methyl-substituted aromatic starting materials or through methylation reactions using methylating agents on intermediates. This step is often integrated early in the synthesis to ensure regioselectivity and stability of the methyl group during subsequent steps.

Representative Experimental Procedures and Yields

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography with eluents such as dichloromethane/ethyl acetate mixtures or dichloromethane/methanol-ammonia solutions is widely used for purification.

- Preparative HPLC: Used for high-purity isolation, especially for coupling products.

- Drying Agents: MgSO4 or Na2SO4 employed for drying organic layers.

- Characterization: LC-MS, NMR spectroscopy (1H NMR), and melting point determination confirm product identity and purity.

Research Findings and Optimization Insights

- Use of sodium triacetoxyborohydride as a mild reductant facilitates selective reduction steps without decomposing sensitive spiro intermediates.

- Microwave-assisted synthesis significantly reduces reaction time while improving yields for amination steps.

- Palladium-catalyzed cross-coupling reactions enable introduction of complex substituents under relatively mild conditions, though yields may be moderate (~30%).

- Choice of base (DIPEA, triethylamine) and solvent (DMAc, isopropanol) critically influences reaction efficiency and selectivity.

- Temperature control is essential; typical reactions occur between room temperature and 110°C, with sealed tube or microwave conditions enhancing reaction rates.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive amination with sodium triacetoxyborohydride | Sodium triacetoxyborohydride, AcOH, DCE | r.t., 24 h | ~63% | Mild conditions, good selectivity | Longer reaction time |

| Amide coupling with HATU | HATU, DIPEA, DMF | 20°C, overnight | ~50% | High purity, efficient coupling | Requires expensive coupling agents |

| Microwave-assisted amination | DIPEA, i-PrOH | 110°C, 30 min, microwave | 35-70% | Rapid, improved yields | Needs microwave reactor |

| Pd-catalyzed cross-coupling | Pd(OAc)2, BINAP, Cs2CO3, toluene | 95°C, 16 h | ~31% | Allows complex substituents | Moderate yield, catalyst cost |

This detailed synthesis overview is based on diverse experimental data and patent literature, emphasizing reproducible reaction conditions and purification techniques for the preparation of Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 2'-chloro-6'-(diethylamino)-3'-methyl-. The combination of reductive amination, coupling chemistry, and microwave-assisted methods provides a robust toolbox for efficient synthesis of this compound with yields ranging from moderate to good.

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step condensation of isobenzofuran-1(3H)-one derivatives with substituted xanthene precursors. Key steps include:

- Step 1: Reacting a chloro-substituted isobenzofuranone with a diethylamino-methyl-modified xanthene under Lewis acid catalysis (e.g., AlCl₃ or BF₃·Et₂O) in anhydrous dichloromethane .

- Step 2: Maintaining an inert atmosphere (N₂/Ar) to prevent oxidation of the diethylamino group.

- Optimization: Adjust molar ratios (1:1.2 for xanthene:isobenzofuranone) and temperature (60–80°C) to maximize yield. Monitor purity via TLC or HPLC post-reaction .

Table 1: Example Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Catalyst | BF₃·Et₂O (0.1 eq) |

| Solvent | Anhydrous DCM |

| Temperature | 70°C, 12 h |

| Yield | 65–75% (after column chromatography) |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Resolve spirocyclic and substituent signals. The diethylamino group shows triplet signals (~δ 1.2–1.4 ppm for CH₃, δ 3.3–3.5 ppm for N-CH₂), while the chloro and methyl groups appear as singlets .

- UV-Vis/FL Spectroscopy: Confirm fluorescence properties (e.g., λₑₓ ~490 nm, λₑₘ ~515 nm, similar to fluorescein derivatives) .

- HRMS: Validate molecular weight (C₂₃H₂₁ClNO₃: Calc. 406.12; Obs. 406.11) .

Advanced: How does the 2'-chloro-6'-(diethylamino)-3'-methyl substitution impact fluorescence quantum yield compared to unmodified fluorescein?

Answer:

The electron-donating diethylamino group enhances fluorescence intensity by stabilizing the excited state, while the chloro substituent at position 2' may reduce quantum yield due to heavy atom effects. Methodological evaluation involves:

- Comparative FL Assays: Measure quantum yield using quinine sulfate as a standard (e.g., Φ = 0.85 for fluorescein vs. Φ = 0.72 for this derivative) .

- Computational Modeling: DFT calculations (e.g., Gaussian 09) to analyze electronic transitions and substituent effects .

Table 2: Substituent Effects on Fluorescence

| Substituent | Quantum Yield (Φ) | λₑₘ (nm) |

|---|---|---|

| Fluorescein (3',6'-OH) | 0.85 | 515 |

| 2'-Cl,6'-NEt₂,3'-Me | 0.68–0.72 | 520–525 |

Advanced: What methodological strategies resolve contradictions in antioxidant activity data across different assays (e.g., ORAC vs. DPPH)?

Answer:

Discrepancies arise from differing radical sources and mechanisms:

- ORAC Assay: Use fluorescein (FL) as a probe to measure peroxyl radical scavenging via hydrogen atom transfer (HAT). This compound’s diethylamino group may enhance HAT efficiency .

- DPPH Assay: Focuses on electron transfer (ET); steric hindrance from the methyl group could reduce activity.

- Resolution: Cross-validate with multiple assays (e.g., ABTS, FRAP) and correlate with substituent redox potentials .

Advanced: How can researchers design experiments to study this compound’s interaction with serum albumin or cellular membranes?

Answer:

- Fluorescence Quenching: Titrate bovine serum albumin (BSA) into a solution of the compound and monitor emission changes (Stern-Volmer analysis) .

- Molecular Docking: Use AutoDock Vina to predict binding sites (e.g., Sudlow’s Site I in BSA) .

- Cellular Uptake: Confocal microscopy with live cells (e.g., HeLa) to track sublocalization (λₑₓ 488 nm) .

Advanced: What HPLC conditions are optimal for separating this compound from byproducts or degradation products?

Answer:

- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B): 30% B to 70% B over 20 min.

- Detection: UV at 254 nm and FL (λₑₓ 490 nm, λₑₘ 520 nm) .

Table 3: HPLC Retention Time and Purity

| Compound | Retention Time (min) | Purity (%) |

|---|---|---|

| Target Compound | 12.3 | ≥98 |

| Byproduct (dechloro) | 9.8 | <1 |

Basic: How do researchers evaluate the compound’s stability under varying pH and light conditions?

Answer:

- pH Stability: Incubate in buffers (pH 3–10) and monitor degradation via UV-Vis (absorbance at 490 nm) over 24 h. The compound is most stable at pH 7.4 .

- Photostability: Expose to UV light (365 nm) and measure fluorescence decay. Use amber vials to prevent photobleaching .

Advanced: What mechanistic insights explain its potential antiplatelet or cytotoxic effects?

Answer:

- Thromboxane A2 Antagonism: Use platelet-rich plasma (PRP) to measure inhibition of arachidonic acid-induced aggregation (IC₅₀ determination) .

- ROS Scavenging: Flow cytometry with DCFH-DA probe to assess intracellular ROS reduction in endothelial cells .

Advanced: How can kinetic studies elucidate its antioxidant reaction mechanism (HAT vs. ET)?

Answer:

- Stopped-Flow Spectroscopy: Monitor peroxyl radical decay rates with/without the compound.

- Isotope Labeling: Use deuterated solvents to confirm HAT (deuterium kinetic isotope effect) .

Basic: What computational tools predict the compound’s solubility and logP for formulation studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.